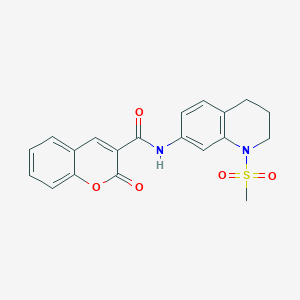
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide, also known as MDL-29951, is a synthetic compound that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1. Catalytic Synthesis
Xia et al. (2016) explored the sulfonylation of N-(quinolin-8-yl)benzamide derivatives, demonstrating the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives using environmentally friendly methods. This process is significant in the efficient and sustainable production of sulfonyl derivatives including quinoline compounds (Xia et al., 2016).
2. Receptor Antagonists
Hays et al. (1993) synthesized N-Phenylsulfonyl and N-methylsulfonyl derivatives of quinoxalinecarboxamide. These compounds were identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, highlighting the potential application of quinoline derivatives in neuropharmacology (Hays et al., 1993).
3. Metabolic Analysis
Richter et al. (2022) conducted an in vitro study to identify phase I and II metabolites of quinoline derivatives. The study focused on the metabolism of these compounds, including ester hydrolysis, highlighting the importance of quinoline compounds in pharmacokinetics and drug metabolism (Richter et al., 2022).
4. Electrophilic Substitution Reactions
Aleksandrov et al. (2020) studied the synthesis of quinoline derivatives and their electrophilic substitution reactions. This research contributes to understanding the chemical properties and reactivity of quinoline compounds, which is essential for their application in synthetic chemistry (Aleksandrov et al., 2020).
5. Photocatalytic and Magnetic Properties
Li et al. (2020) introduced quinoline–imidazole–monoamide ligands in the synthesis of octamolybdate-based complexes. The study demonstrated the electrocatalytic, photocatalytic, and magnetic properties of these complexes, suggesting potential applications in catalysis and materials science (Li et al., 2020).
6. Antimalarial and Antiviral Properties
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including quinoline derivatives, for antimalarial activity. They also examined these compounds' potential as COVID-19 drugs, showcasing the versatility of quinoline compounds in medicinal chemistry (Fahim & Ismael, 2021).
7. Antibacterial and Antifungal Agents
Moussaoui et al. (2021) developed novel quinoline carboxamides with potent antibacterial and antifungal properties. This highlights the role of quinoline derivatives in developing new antimicrobial agents (Moussaoui et al., 2021).
Eigenschaften
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-28(25,26)22-10-4-6-13-8-9-15(12-17(13)22)21-19(23)16-11-14-5-2-3-7-18(14)27-20(16)24/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLOMRJGYEPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

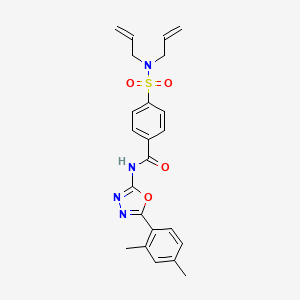
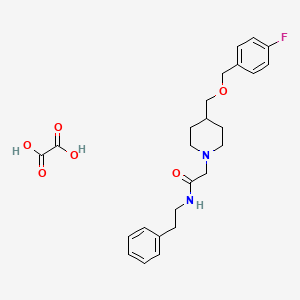
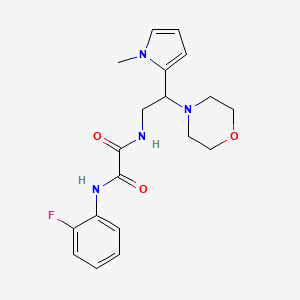
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B2778507.png)
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2778513.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)
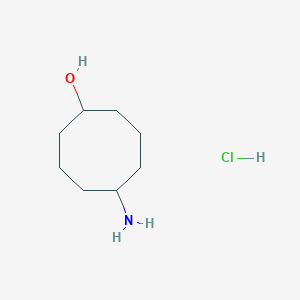
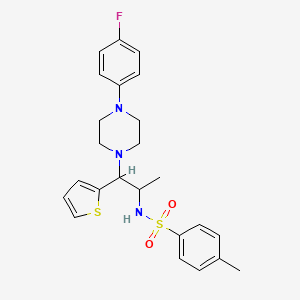
![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)
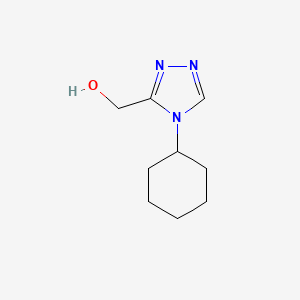
![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2778524.png)